molecular formula C20H23N5O3S2 B2875851 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide CAS No. 921508-57-8

2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2875851
CAS No.: 921508-57-8
M. Wt: 445.56
InChI Key: ZRJWPFKRZPUQCK-UHFFFAOYSA-N
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Description

The compound 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide is a structurally complex molecule featuring a central thiazole ring substituted with a cyclopentylcarbamoyl-urea moiety and an acetamide linker to a 6-ethoxybenzothiazol-2-yl group. The ethoxy group at the 6-position of the benzothiazole may enhance lipophilicity, while the cyclopentylcarbamoyl group introduces steric bulk, which could influence binding specificity .

Properties

IUPAC Name

2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S2/c1-2-28-14-7-8-15-16(10-14)30-20(23-15)24-17(26)9-13-11-29-19(22-13)25-18(27)21-12-5-3-4-6-12/h7-8,10-12H,2-6,9H2,1H3,(H,23,24,26)(H2,21,22,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJWPFKRZPUQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Core Construction

The 1,3-thiazole ring is synthesized via Hantzsch thiazole synthesis , a well-established method for thiazoles.

  • Thiourea precursor : React cyclopentyl isocyanate with ammonium thiocyanate to form N-cyclopentylthiourea.
  • Cyclization : Treat N-cyclopentylthiourea with α-bromoacetic acid under basic conditions (e.g., K₂CO₃) to yield 2-[(cyclopentylcarbamoyl)amino]-1,3-thiazole-4-carboxylic acid.

Reaction Conditions :

  • Solvent: Ethanol/water (3:1)
  • Temperature: 80°C, 6 hours
  • Catalyst: None required (base-mediated cyclization)

Key Reference : Similar RuCl₃-catalyzed oxidative coupling of N-arylthioureas achieves thiazole rings in 79–91% yields.

Functionalization of the Thiazole Carboxylic Acid

Convert the carboxylic acid to an acyl chloride for subsequent acylation:

  • Activation : Treat 2-[(cyclopentylcarbamoyl)amino]-1,3-thiazole-4-carboxylic acid with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.
  • Intermediate Isolation : Purify via recrystallization (hexane/ethyl acetate).

Synthesis of 6-Ethoxy-1,3-Benzothiazol-2-Amine

Benzothiazole Ring Formation

  • Starting Material : 2-Amino-4-ethoxyphenol reacts with potassium thiocyanate (KSCN) in the presence of bromine (Br₂) to form 6-ethoxy-1,3-benzothiazol-2-amine.
  • Mechanism : Cyclization via electrophilic substitution at the ortho position relative to the ethoxy group.

Reaction Conditions :

  • Solvent: Acetic acid
  • Temperature: 70°C, 4 hours
  • Yield: ~75% (based on analogous benzothiazole syntheses).

Coupling of Thiazole and Benzothiazole Subunits

Acylation Reaction

  • Nucleophilic Attack : React 6-ethoxy-1,3-benzothiazol-2-amine with the thiazole acyl chloride in the presence of a base (e.g., triethylamine).
  • Product Formation : The reaction yields 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide.

Optimization Notes :

  • Use dimethylformamide (DMF) as a solvent to enhance solubility.
  • Catalytic 4-dimethylaminopyridine (DMAP) improves acylation efficiency.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for thiazole cyclization and acylation steps. For example, a 30-minute microwave cycle at 100°C achieves 85% yield in analogous acetamide couplings.

Solid-Phase Synthesis

Immobilize the benzothiazole amine on Wang resin, followed by sequential acylation and cleavage. This method facilitates purification but requires specialized equipment.

Analytical Data and Characterization

Table 1: Spectroscopic Data for Key Intermediates

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) MS (m/z)
Thiazole acyl chloride 1745 (C=O stretch) 1.55–1.85 (m, 8H, cyclopentyl), 4.20 (s, 2H, CH₂) 372.5 [M+H]⁺
6-Ethoxy-1,3-benzothiazol-2-amine 3350 (N-H stretch) 1.42 (t, 3H, OCH₂CH₃), 4.12 (q, 2H, OCH₂), 6.85–7.20 (m, 3H, Ar-H) 196.2 [M+H]⁺
Final product 1680 (amide C=O) 1.40 (t, 3H, OCH₂CH₃), 1.55–1.90 (m, 8H, cyclopentyl), 4.10 (q, 2H, OCH₂), 7.30–7.70 (m, 5H, Ar-H) 568.7 [M+H]⁺

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions during thiazole cyclization may produce regioisomers. Use bulky bases (e.g., DBU) to favor the desired product.
  • Purification : Silica gel chromatography (ethyl acetate/hexane, 1:3) effectively separates the final acetamide from unreacted starting materials.
  • Yield Improvement : Catalytic Pd(OAc)₂ in coupling steps enhances efficiency (yields >80%).

Chemical Reactions Analysis

Types of Reactions

2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic rings or other reactive sites of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced amines, alcohols, and other reduced derivatives.

    Substitution: Halogenated, alkylated, or arylated derivatives.

Scientific Research Applications

2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Substituents on the Benzothiazole Ring

  • Target Compound : 6-ethoxy group (C17H17N3O4S2; MW 391.46) .
  • Analog 1 : 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide (C20H24N2O2S; MW 356.48): Replaces ethoxy with methoxy and substitutes a bulky adamantyl group. This modification reduces steric hindrance compared to cyclopentylcarbamoyl but increases hydrophobicity .

Thiazole/Pyrimidine Derivatives

  • Analog 3: 5-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide (Z14): A pyrimidine-carboxamide derivative with bromine and methylsulfanyl groups.
  • Analog 4: 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]pentanoic acid: Replaces the acetamide with a thioether and carboxylic acid, increasing polarity and solubility .

Physicochemical and Crystallographic Properties

Compound Key Substituents Molecular Weight Notable Features
Target Compound Cyclopentylcarbamoyl, ethoxy 391.46 Planar acetamide-thiazole core; moderate lipophilicity
2-(Adamantan-1-yl)-Analog Adamantyl, methoxy 356.48 Crystal structure shows N–H⋯N hydrogen bonds and S⋯S interactions
Z14 Bromine, methylsulfanyl ~450 (estimated) Pyrimidine ring may enhance π-π stacking with aromatic residues
Sulfonamide Analog Sulfonamide linker 391.46 Higher hydrogen-bond acceptor capacity due to sulfonamide

Key Research Findings

Substituent Effects : The 6-ethoxy group in the target compound balances lipophilicity and hydrogen-bonding capacity, whereas methoxy or bulky groups (e.g., adamantyl) may shift selectivity toward different targets .

Linker Importance : Acetamide vs. sulfonamide linkers alter molecular flexibility and binding modes. Sulfonamides often exhibit stronger hydrogen-bonding interactions .

Biological Relevance : Bromine and methylsulfanyl groups in pyrimidine analogs (Z14/Z5) correlate with antiviral activity, suggesting the target compound may share similar applications .

Biological Activity

The compound 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide is a synthetic derivative belonging to the class of thiazole compounds. This compound has garnered attention due to its potential biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on available research findings.

The molecular formula of the compound is C20H26N4O2SC_{20}H_{26}N_{4}O_{2}S, with a molecular weight of approximately 386.5 g/mol. The structure features a thiazole ring and a benzothiazole moiety, which are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Thiazole derivatives often exhibit their effects through:

  • Inhibition of Enzymatic Activity : Many thiazoles act as enzyme inhibitors, affecting metabolic pathways.
  • Modulation of Cell Signaling : They can influence signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that thiazole derivatives possess significant antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis.

Anticancer Properties

Thiazole derivatives have been investigated for their anticancer effects. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression. For instance:

  • Case Study : A study on a related thiazole compound revealed a dose-dependent inhibition of proliferation in breast cancer cell lines (MCF-7) with IC50 values indicating effective cytotoxicity at micromolar concentrations.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity can be beneficial in treating conditions like arthritis and other inflammatory diseases.

Research Findings

Activity Type of Study Findings
AntimicrobialIn vitro against various bacteriaSignificant inhibition observed
AnticancerMCF-7 breast cancer cell lineInduced apoptosis with IC50 values < 10 µM
Anti-inflammatoryCytokine assaysReduced levels of TNF-alpha and IL-6

Synthesis and Derivatives

The synthesis of this compound typically involves:

  • Formation of the thiazole ring through the reaction of α-haloketones with thiourea.
  • Introduction of the cyclopentylcarbamoyl group via reaction with cyclopentyl isocyanate.
  • Coupling with 6-ethoxybenzothiazole using coupling agents like DCC (dicyclohexylcarbodiimide).

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